Alpha-Methylstyrene: A Comprehensive Technical Guide to its Fundamental Properties and Reactivity
Alpha-Methylstyrene: A Comprehensive Technical Guide to its Fundamental Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methylstyrene (AMS) is an organic compound with the chemical formula C₉H₁₀. It is a colorless, oily liquid with a characteristic sharp, aromatic odor.[1][2] Structurally, it is a derivative of styrene with a methyl group attached to the alpha-carbon of the vinyl group. This seemingly small structural modification imparts unique properties and reactivity to AMS, making it a valuable monomer and intermediate in the chemical industry. This in-depth technical guide provides a comprehensive overview of the fundamental properties and reactivity of alpha-methylstyrene, with a focus on data-driven insights, detailed experimental protocols, and visual representations of key processes to support researchers, scientists, and professionals in drug development and polymer chemistry.
Fundamental Properties of alpha-Methylstyrene
The core physical and chemical properties of alpha-methylstyrene are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of alpha-Methylstyrene
| Property | Value | References |
| IUPAC Name | (Prop-1-en-2-yl)benzene | [3] |
| Synonyms | Isopropenylbenzene, 2-Phenylpropene | [4][5] |
| CAS Number | 98-83-9 | [4][6][7][8][9][10][11][12][13] |
| Chemical Formula | C₉H₁₀ | [3][6][7][8][9][12] |
| Molecular Weight | 118.18 g/mol | [4][6][7][9][13] |
| Appearance | Colorless liquid | [3][4][7][11][14] |
| Odor | Characteristic aromatic odor | [1][2][6][14] |
| Density | 0.91 g/cm³ at 20°C | [3][15][16] |
| Boiling Point | 165 °C (329 °F) | [1][3][4][7][14][15] |
| Melting Point | -23.2 °C (-9.8 °F) | [1][4][13][14][15] |
| Flash Point | 40-54 °C (104-129 °F) | [1][2][4][7][15][16][17][18] |
| Vapor Pressure | 1.9 - 2.1 mmHg at 20°C | [1][11][19][20] |
| Refractive Index | 1.536 - 1.540 at 20°C | [4][7][10][12][14][19][21] |
Table 2: Solubility of alpha-Methylstyrene
| Solvent | Solubility | References |
| Water | Insoluble (0.1 - 0.12 g/L at 20-25°C) | [2][3][4][11][15][18] |
| Organic Solvents | Miscible with most organic solvents | [15] |
| Soluble in Acetone, Ether, Benzene, Alcohol, Heptane, Chloroform | [4][11][18] |
Reactivity of alpha-Methylstyrene
The presence of a vinyl group attached to a benzene ring, along with the alpha-methyl group, governs the reactivity of AMS. It readily undergoes addition reactions, particularly polymerization, and is susceptible to oxidation and hydrogenation.
Polymerization
Alpha-methylstyrene can be polymerized via cationic, anionic, and free-radical mechanisms. However, a key characteristic of AMS polymerization is its low ceiling temperature (Tc), which is the temperature above which the polymer is thermodynamically unstable and depolymerization is favored. For poly(alpha-methylstyrene), the ceiling temperature is approximately 61-65°C.[11][22]
Cationic polymerization of AMS can be initiated by Lewis acids (e.g., SnCl₄, AlCl₃) or Brønsted acids.[1][23] The reaction proceeds through a carbocationic intermediate.
Experimental Protocol: Cationic Polymerization of alpha-Methylstyrene using a Solid Acid Catalyst
This protocol describes a heterogeneous polymerization using Maghnite-Na, a sodium-exchanged montmorillonite clay, as a non-toxic and easily separable catalyst.[4]
Materials:
-
alpha-Methylstyrene (AMS), freshly distilled
-
Maghnite-Na (solid acid catalyst)
-
Dichloromethane (for extraction)
-
Methanol (for precipitation)
-
Sealed reaction tubes
-
Magnetic stirrer
-
Vacuum oven
Procedure:
-
Prepare a mixture of 16.9 mmol of AMS and 0.3 g of Maghnite-Na in a sealed tube.[4]
-
Stir the mixture using a magnetic stirrer at a controlled temperature (e.g., 0°C).[4]
-
After a defined period (e.g., 6 hours), stop the reaction.
-
Extract the resulting polymer with dichloromethane.[4]
-
Precipitate the polymer by adding the dichloromethane solution to methanol.[4]
-
Wash the precipitated polymer several times with methanol.
-
Dry the polymer at 40°C in a vacuum oven and weigh to determine the yield.[4]
-
The polymer can be further purified by re-dissolving in dichloromethane and re-precipitating in methanol before characterization.[4]
Anionic polymerization of AMS can be initiated by strong bases, such as organolithium compounds (e.g., n-butyllithium) or alkali metal hydrides.[3][6] This method can produce polymers with well-defined molecular weights and narrow molecular weight distributions.[18]
Experimental Protocol: Anionic Polymerization of alpha-Methylstyrene
This protocol outlines a general procedure for the living anionic polymerization of AMS.
Materials:
-
alpha-Methylstyrene (AMS), rigorously purified and dried
-
Anhydrous tetrahydrofuran (THF) as solvent
-
n-Butyllithium (n-BuLi) in hexane as initiator
-
Anhydrous methanol (for termination)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add freshly distilled THF to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Add the purified AMS monomer to the cooled THF.
-
Slowly add a calculated amount of n-BuLi initiator to the solution. The appearance of a characteristic cherry-red color indicates the formation of the living poly(alpha-methylstyryl) anion.[22]
-
Allow the polymerization to proceed for a desired time.
-
Terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution will disappear.[22]
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Filter and dry the polymer under vacuum.
Free-radical polymerization of AMS can be initiated by thermal or photochemical decomposition of initiators like benzoyl peroxide or AIBN. However, due to the low ceiling temperature, high molecular weight homopolymers are difficult to obtain. AMS is often used as a comonomer with other vinyl monomers, such as styrene and acrylonitrile, to modify the properties of the resulting copolymers.[13][20][21][24] The presence of AMS can slow down the polymerization rate.[13][20]
Oxidation
The double bond in alpha-methylstyrene is susceptible to oxidation. A notable reaction is the cleavage of the C=C double bond to form acetophenone. This can be achieved using various oxidizing agents. A synergistic catalytic system of N-hydroxyphthalimide (NHPI) and a cobalt complex can be used for the aerobic oxidation of AMS to acetophenone.[8]
Hydrogenation
The double bond of alpha-methylstyrene can be readily hydrogenated to form cumene (isopropylbenzene). This reaction is typically carried out using a heterogeneous catalyst, such as palladium on alumina (Pd/Al₂O₃) or a nickel-based catalyst.[9][12][16][25] The hydrogenation is an important industrial process, particularly in the context of the cumene process for phenol and acetone production, where AMS is a byproduct that is often hydrogenated back to cumene and recycled.[12][25]
Experimental Protocol: Hydrogenation of alpha-Methylstyrene
This protocol provides a general outline for the catalytic hydrogenation of AMS.
Materials:
-
alpha-Methylstyrene (AMS)
-
Heptane (or another suitable solvent)
-
Palladium on alumina (Pd/Al₂O₃) catalyst
-
Hydrogen gas
-
A suitable reactor (e.g., a stirred tank reactor or a fixed-bed reactor)
Procedure:
-
Prepare a solution of AMS in heptane (e.g., 18 vol%).[16]
-
Introduce the catalyst into the reactor.
-
Heat the reactor to the desired temperature (e.g., 45-50°C) and pressurize with hydrogen to the desired pressure (e.g., 1-40 bar).[16]
-
Feed the AMS solution into the reactor and maintain the reaction conditions.
-
Monitor the reaction progress by analyzing samples for the disappearance of AMS and the formation of cumene using techniques like gas chromatography.
-
Upon completion, cool the reactor, depressurize, and separate the product from the catalyst.
Electrophilic Addition
The electron-rich double bond of alpha-methylstyrene readily undergoes electrophilic addition reactions. A classic example is the addition of halogens or hydrogen halides.[26][27][28]
Experimental Protocol: Bromination of alpha-Methylstyrene
This protocol describes the formation of a bromohydrin from AMS using N-bromosuccinimide (NBS) as a bromine source in the presence of water.[14]
Materials:
-
alpha-Methylstyrene (AMS)
-
N-Bromosuccinimide (NBS)
-
Acetone (containing a small amount of water)
-
Hexane
-
Anhydrous sodium sulfate
-
Reaction flask with a magnetic stirrer
-
Ice bath
Procedure:
-
In a flask, dissolve 5.9 g (50 mmol) of α-methylstyrene in 5 ml of acetone.[14]
-
Add 1.025 equivalents of NBS to the solution and stir at room temperature until all the NBS has dissolved.
-
Continue stirring the solution for an additional 30 minutes.[14]
-
Remove the acetone by simple distillation at a temperature below 60°C.
-
Add 25 ml of hexane to the residue and dry the solution with anhydrous sodium sulfate.[14]
-
Cool the solution in an ice bath and stir for 15 minutes to precipitate the succinimide byproduct.[14]
-
Filter the solution and wash the solid with a small amount of cold hexane.
-
Remove the hexane from the filtrate by simple distillation to obtain the product.[14]
Industrial Production and Applications
Industrial Production via the Cumene Process
Alpha-methylstyrene is primarily produced as a byproduct in the cumene process, which is the dominant industrial route for the synthesis of phenol and acetone.[10][11][17][29][30]
The process involves the following key steps:
-
Alkylation: Benzene is alkylated with propylene to produce cumene.
-
Oxidation: Cumene is oxidized with air to form cumene hydroperoxide (CHP). In this step, some side reactions lead to the formation of dimethylbenzyl alcohol (DMBA) and acetophenone.[10]
-
Cleavage: CHP is cleaved in the presence of an acid catalyst (typically sulfuric acid) to yield phenol and acetone.
-
Dehydration: The byproduct DMBA is dehydrated under the acidic conditions of the cleavage step to form alpha-methylstyrene.[10]
-
Purification: The product mixture is then separated and purified through a series of distillation columns to isolate phenol, acetone, and alpha-methylstyrene.[10]
Caption: Industrial production of alpha-methylstyrene via the cumene process.
Applications
The primary application of alpha-methylstyrene is as a comonomer in the production of various polymers and resins to enhance their properties, particularly heat resistance.
-
Acrylonitrile-Butadiene-Styrene (ABS) Resins: Incorporating AMS in place of some of the styrene in ABS resins significantly improves their heat stability and impact strength.[2][7][31]
-
Styrene-Acrylonitrile (SAN) Copolymers: Similar to ABS, AMS is used to produce heat-resistant SAN copolymers.[31]
-
Adhesives and Coatings: AMS is used as a raw material for paints and adhesives.[7]
-
Plasticizers: It serves as a chemical intermediate in the manufacture of plasticizers.[30]
The following diagram illustrates the general workflow for the synthesis of heat-resistant ABS resin using alpha-methylstyrene.
Caption: Workflow for the synthesis of heat-resistant ABS resin using AMS.
Conclusion
Alpha-methylstyrene is a versatile and industrially significant chemical with a unique set of properties and reactivity profile. Its role as a key component in high-performance polymers, particularly in enhancing thermal stability, underscores its importance in the materials science sector. This guide has provided a detailed overview of its fundamental characteristics, delved into the mechanisms of its key reactions, and offered practical experimental protocols. The visual representations of its industrial production and application in polymer synthesis further illuminate its journey from a chemical byproduct to a valuable building block. For researchers and professionals in related fields, a thorough understanding of alpha-methylstyrene's chemistry is crucial for innovation in polymer design, process optimization, and the development of new materials.
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